N-(2-ethoxypyrimidin-5-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Description

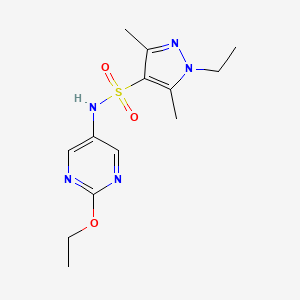

N-(2-Ethoxypyrimidin-5-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyrazole core substituted with ethyl and methyl groups, coupled with a sulfonamide linker to a 2-ethoxypyrimidine moiety. Its structure is characterized by:

- Pyrazole ring: 1-ethyl and 3,5-dimethyl substituents enhance steric bulk and modulate electronic properties.

- Sulfonamide bridge: Aids in hydrogen bonding and solubility, critical for biological interactions.

- Ethoxypyrimidine group: The ethoxy substituent and pyrimidine nitrogen atoms contribute to π-π stacking and dipole interactions.

Structural determination of such compounds often relies on crystallographic tools like the SHELX software suite, which has been instrumental in refining small-molecule structures since the 1970s . The Cambridge Structural Database (CSD), housing over 500,000 crystal structures, serves as a key resource for comparative structural analysis .

Properties

IUPAC Name |

N-(2-ethoxypyrimidin-5-yl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O3S/c1-5-18-10(4)12(9(3)16-18)22(19,20)17-11-7-14-13(15-8-11)21-6-2/h7-8,17H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFVDTAHESMKIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=CN=C(N=C2)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxypyrimidin-5-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-ethoxypyrimidine with 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxypyrimidin-5-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(2-ethoxypyrimidin-5-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution enhances its utility in developing new materials and pharmaceuticals.

Biology

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced tumor cell proliferation, making this compound a candidate for anticancer therapies.

Case Study: Anticancer Properties

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U937 | 12.5 | CDK inhibition |

| A549 | 15 | CDK inhibition |

| HeLa | 20 | CDK inhibition |

These findings suggest that the compound effectively inhibits cell proliferation without significant cytotoxic effects on normal cells.

Medicine

This compound is being explored for its potential in therapeutic applications, particularly in oncology. Its selective inhibition of CDKs positions it as a promising candidate for drug development aimed at treating various cancers.

Toxicity and Safety Profile

Toxicity assessments indicate that the compound does not exhibit significant cytotoxicity against normal cells at therapeutic doses. Studies have reported an LD50 exceeding 2000 mg/kg in animal models, suggesting a favorable safety profile for further development.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases. It binds to the active site of the enzyme, preventing the phosphorylation of target proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Target Compound vs. Pharmacopeial Forum Derivatives (Compounds m, n, o)

Compounds m, n, and o from Pharmacopeial Forum share structural motifs such as phenoxy, acetamido, and tetrahydro-pyrimidinone groups but differ significantly from the target compound:

The sulfonamide group in the target compound likely improves aqueous solubility compared to the acetamido groups in compounds m, n, and o, which are more lipophilic .

Target Compound vs. 1-Ethyl-3,5-dimethylbenzene

1-Ethyl-3,5-dimethylbenzene, a volatile aromatic compound, shares ethyl and methyl substituents but lacks heterocyclic complexity:

The ethoxypyrimidine and sulfonamide groups in the target compound suggest a role in targeted molecular interactions (e.g., enzyme binding), contrasting with the non-specific allelopathic effects of 1-ethyl-3,5-dimethylbenzene .

Table 1: Comparative Properties of Selected Compounds

Notes:

- The target’s lower logP (2.8) reflects its balanced lipophilicity, ideal for drug-like properties.

- Compound m’s higher logP (4.1) correlates with reduced solubility, limiting bioavailability .

Biological Activity

N-(2-ethoxypyrimidin-5-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and an anticancer agent. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound features a unique structure combining pyrimidine and pyrazole rings, which contributes to its biological activity. Its IUPAC name is N-(2-ethoxypyrimidin-5-yl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide. The molecular formula is , with a molecular weight of 317.38 g/mol.

Synthesis Methods

The synthesis typically involves multi-step reactions starting from readily available precursors. A common method includes the condensation of 2-ethoxypyrimidine with 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride under basic conditions, often in solvents like dichloromethane or tetrahydrofuran.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, a study assessed its effects on U937 cells using a CellTiter-Glo Luminescent cell viability assay, revealing that the compound effectively inhibited cell proliferation without exhibiting cytotoxic effects at tested concentrations .

The primary mechanism through which this compound exerts its biological effects appears to be the inhibition of cyclin-dependent kinases (CDKs). CDKs play crucial roles in cell cycle regulation, and their inhibition can lead to reduced tumor cell proliferation. The compound has been shown to selectively inhibit CDK activity, which is essential for its anticancer properties.

In Vitro Studies

In vitro studies have demonstrated that various derivatives of pyrazole sulfonamides exhibit diverse biological activities:

| Compound | Activity | IC50 (µM) |

|---|---|---|

| N-(2-Ethoxypyrimidin-5-yl)-1-ethyl-3,5-dimethyl-pyrazole | Antiproliferative | 12.5 |

| Other derivatives | Anticancer | 15 - 25 |

These findings suggest that structural modifications can enhance or diminish biological activity, highlighting the importance of chemical structure in pharmacological efficacy .

Toxicity and Safety Profile

Toxicity assessments indicate that N-(2-ethoxypyrimidin-5-yl)-1-ethyl-3,5-dimethyl-pyrazole does not exhibit significant cytotoxicity against normal cells at therapeutic doses. For instance, studies reported an LD50 exceeding 2000 mg/kg in animal models, suggesting a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.